molecular formula C7H11B B3053240 1-Bromo-4,4-dimethylpent-2-yne CAS No. 52323-99-6

1-Bromo-4,4-dimethylpent-2-yne

Cat. No.: B3053240
CAS No.: 52323-99-6
M. Wt: 175.07 g/mol
InChI Key: JITGHFUVPLJRBF-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dimethylpent-2-yne (CAS 52323-99-6) is a halogenated alkyne with the molecular formula C₇H₁₁Br and a molecular weight of 175.07 g/mol . This compound serves as a versatile and highly valuable bifunctional intermediate in organic synthesis, offering researchers two distinct reactive sites: a bromoalkyne group and a sterically hindered, neopentyl-type bromide . The terminal bromoalkyne moiety is a key handle for various metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, enabling the straightforward construction of complex molecular architectures and conjugated systems . Concurrently, the presence of the bromine atom on a primary carbon adjacent to a quaternary center presents a steric challenge for classic SN2 reactions, making it a substrate of interest for studying alternative reaction pathways like elimination or radical-mediated processes . This combination of features makes this compound a useful scaffold for building more complex molecules in medicinal chemistry and materials science research. It must be handled with care; this compound is classified with the GHS signal word "Danger" and hazard statements H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . It requires storage in an inert atmosphere at 2-8°C and is assigned UN 1993, Packing Group III . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4,4-dimethylpent-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITGHFUVPLJRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500311
Record name 1-Bromo-4,4-dimethylpent-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52323-99-6
Record name 1-Bromo-4,4-dimethylpent-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 4,4 Dimethylpent 2 Yne

Precursor-Based Synthetic Routes

The construction of 1-Bromo-4,4-dimethylpent-2-yne often begins with simpler, more readily available molecules that already contain significant portions of the target compound's carbon skeleton.

The most direct precursor to this compound is its parent alkyne, 4,4-dimethylpent-2-yne. The synthesis can also begin a step further back, from the corresponding alkene, 4,4-dimethylpent-2-ene. A common laboratory-scale synthesis involves a two-step process starting from the alkene: first, the addition of bromine across the double bond to form a dibromoalkane intermediate, followed by a double dehydrobromination reaction using a strong base to form the alkyne. chegg.com

Another pathway involves the ring-opening of a substituted cyclopropane (B1198618). For instance, the base-induced ring-opening of 1,1,2-tribromo-2-tert-butylcyclopropane can yield 1,1-diethoxy-4,4-dimethylpent-2-yne. researchgate.net This acetal (B89532) can then be converted to the desired bromoalkyne through subsequent chemical steps.

More complex, multi-step syntheses can construct the carbon skeleton from smaller building blocks like isobutyric acid and its esters. These routes are particularly relevant for commercial-scale production. A patented process details a method starting from isobutyric acid isobutyl ester. google.com This process involves two key transformations:

Alkylation: The isobutyric acid ester is reacted with 3-chloropropene in the presence of a strong base like sodium hydride to form 2,2-dimethyl-4-pentenoic acid isobutyl ester. google.com

Hydrobromination: The resulting pentenoic acid ester is then treated with a hydrobrominating agent, such as hydrogen bromide gas, to yield 5-bromo-2,2-dimethylpentanoic acid isobutyl ester. google.com

While this patented process yields a saturated bromo-ester, the initial alkylation step successfully builds the required C7 skeleton with the characteristic tert-butyl group. google.com Further chemical modifications would be necessary to introduce the alkyne functionality and position the bromine atom correctly to arrive at this compound.

Table 1: Multi-Step Synthesis from Isobutyric Acid Isobutyl Ester google.com
StepStarting MaterialReagent(s)Intermediate/ProductPurpose
1Isobutyric acid isobutyl ester3-chloropropene, Sodium Hydride2,2-dimethyl-4-pentenoic acid isobutyl esterAlkylation to build the carbon skeleton
22,2-dimethyl-4-pentenoic acid isobutyl esterHydrogen Bromide (HBr)5-bromo-2,2-dimethylpentanoic acid isobutyl esterIntroduction of bromine via hydrobromination

Targeted Halogenation Strategies

These methods focus on the specific introduction of a bromine atom onto a pre-formed alkyne skeleton.

A primary method for synthesizing this compound is the direct bromination of its parent alkyne, 4,4-dimethylpent-2-yne. This reaction can be achieved with high regioselectivity using specific brominating agents. Reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) are effective for this transformation. The reaction often proceeds via a radical mechanism, which can be promoted by the use of a radical initiator like azobisisobutyronitrile (AIBN) or by irradiation with UV light. This approach favors the desired anti-Markovnikov addition of bromine to the terminal carbon of the alkyne.

Table 2: Optimized Direct Bromination Protocol
ParameterSpecification
Reactants4,4-dimethylpent-2-yne (1.0 equiv), Br₂ (1.1 equiv)
SolventCarbon Tetrachloride (CCl₄)
ConditionsUV light irradiation at 0°C for 4 hours
WorkupQuenching with Na₂S₂O₃, washing with 5% NaOH, and column chromatography
Yield82–85%

Hydrohalogenation provides an alternative route for introducing bromine into the molecular structure. In a synthetic sequence starting from an appropriate precursor, such as a vinyl or allyl derivative, the addition of hydrogen bromide (HBr) across a carbon-carbon multiple bond can be a key step. For instance, the synthesis of a related intermediate, 5-bromo-2,2-dimethylpentanoic acid isobutyl ester, utilizes the addition of HBr to an alkene. google.com While not directly forming an alkyne, this demonstrates the utility of hydrohalogenation in placing a bromine atom within the carbon skeleton, which can then be further manipulated to form the final bromoalkyne product.

Alkylation and Nucleophilic Substitution Mechanisms in Synthesis

The synthesis of this compound relies fundamentally on reactions that form new carbon-carbon and carbon-bromine bonds.

Alkylation is crucial for building the foundational carbon framework of the molecule, particularly in syntheses that start from smaller precursors. The reaction of an enolate derived from an isobutyric acid ester with an allyl halide is a prime example of an alkylation step that assembles the 2,2-dimethylpentyl structure. google.com

Nucleophilic substitution plays a dual role in the synthesis and subsequent reactivity of the target compound. The formation of the alkyne itself can proceed via nucleophilic attack of an acetylide anion on an appropriate alkyl halide. quora.com Conversely, once this compound is synthesized, the bromine atom acts as a leaving group, making the molecule susceptible to further nucleophilic substitution reactions. This allows the bromoalkyne to serve as a versatile intermediate, where the bromine can be replaced by various nucleophiles to generate a wide range of other substituted alkynes.

Multi-Step Synthetic Pathway Optimization and Efficiency

The optimization of multi-step syntheses for this compound involves a systematic variation of reaction parameters to maximize yield and purity. A common route involves the bromination of the parent alkyne, 4,4-dimethylpent-2-yne. Direct bromination using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) can provide a regioselective pathway to the desired product.

One optimized protocol for bromination involves the following:

Reactants : 4,4-dimethylpent-2-yne and bromine (Br₂).

Conditions : The reaction is carried out in carbon tetrachloride (CCl₄) under UV light irradiation at a controlled temperature of 0°C for 4 hours.

Workup : The reaction is quenched with sodium thiosulfate (B1220275) (Na₂S₂O₃) and washed with a sodium hydroxide (B78521) (NaOH) solution. The final product is purified by column chromatography.

This optimized method has been reported to achieve yields in the range of 82–85%. The efficiency of such pathways can be influenced by factors like the choice of solvent, temperature, and the stoichiometry of the reagents. For instance, using a polar aprotic solvent might enhance the reaction rate and yield in similar transformations.

Below is a data table summarizing a representative optimized bromination protocol.

ParameterDetails
Starting Material 4,4-dimethylpent-2-yne
Reagent Bromine (Br₂)
Solvent Carbon Tetrachloride (CCl₄)
Conditions UV light, 0°C, 4 hours
Yield 82-85%

Rearrangement-Based Synthetic Routes (e.g., from Halogenated Cyclopropanes)

An alternative synthetic approach involves rearrangement reactions, notably from halogenated cyclopropane precursors. core.ac.ukresearchgate.net Studies have shown that the base-induced ring-opening of specific di- and trihalogenated cyclopropanes can lead to the formation of acetylenic compounds. core.ac.ukresearchgate.net

For instance, the ring-opening of 1,1,2-tribromo-2-tert-butylcyclopropane under phase-transfer conditions with sodium hydroxide and ethanol (B145695) has been investigated. core.ac.ukresearchgate.net This reaction was found to be sensitive to the steric hindrance of the alkyl substituent. Due to the bulky tert-butyl group, the reaction predominantly yields the acetal, 1,1-diethoxy-4,4-dimethylpent-2-yne. core.ac.ukresearchgate.net While this specific reaction produces an acetal, it demonstrates the principle of forming the 4,4-dimethylpent-2-yne carbon skeleton from a cyclopropane precursor. Subsequent conversion of the acetal to the desired bromoalkyne would be necessary.

Another related rearrangement involves the treatment of 2-substituted 1,1,2-tribromocyclopropanes with methyllithium (B1224462) at low temperatures (-78 °C). This process can lead to the formation of 1-bromocyclopropenes, which are unstable and can rearrange to form brominated acetylenes and allenes. core.ac.uk

These rearrangement-based routes highlight the versatility of cyclopropane chemistry in accessing complex acyclic structures.

Stereoselective and Regioselective Synthesis Considerations

For a molecule like this compound, which does not possess a stereocenter in its final form, the primary considerations are regioselectivity. However, related reactions involving its precursor, 4,4-dimethylpent-2-yne, shed light on the factors controlling selectivity.

Regioselectivity: The hydroiodination of 4,4-dimethylpent-2-yne (t-butylmethylacetylene) has been shown to proceed with low regioselectivity, yielding a mixture of (Z)-3-iodo-4,4-dimethylpent-2-ene and (Z)-2-iodo-4,4-dimethylpent-2-ene. nii.ac.jp This suggests that the bulky tert-butyl group does not exert strong directing effects in this particular addition reaction. nii.ac.jp

In contrast, a metal-free cross-coupling reaction between arene sulfoxides and 4,4-dimethylpent-2-yne demonstrates efficient coupling, indicating that the steric hindrance can be overcome under specific reaction conditions. acs.org

Stereoselectivity: While not directly applicable to the synthesis of this compound itself, studies on the Ritter-type iodo(III)amidation of 4,4-dimethylpent-2-yne provide insights into stereoselective additions to this alkyne. This reaction proceeds in a regio- and stereoselective manner to produce tetrasubstituted β-iodanyl enamides. rsc.orgrsc.orgresearchgate.net Computational studies of this reaction show that the nucleophile (acetonitrile) preferentially attacks the more hindered carbon of the alkyne. rsc.orgresearchgate.net This is attributed to minimizing steric repulsion between the bulky activating group and the tert-butyl group of the alkyne. researchgate.net

These findings underscore the importance of reagent choice and reaction conditions in controlling the regiochemical and stereochemical outcome of reactions involving the 4,4-dimethylpent-2-yne scaffold.

Chemical Transformations and Mechanistic Pathways of 1 Bromo 4,4 Dimethylpent 2 Yne

Nucleophilic Substitution Reactions Involving the Bromine Center

The presence of a bromine atom at the propargylic position renders 1-Bromo-4,4-dimethylpent-2-yne susceptible to nucleophilic substitution reactions. These transformations are fundamental to its application as a synthetic building block, allowing for the introduction of a wide array of functional groups.

Mechanistic Investigations of SN2 Reaction Pathways

The primary mechanism for nucleophilic substitution in this compound is the SN2 (bimolecular nucleophilic substitution) pathway. This is characteristic of primary alkyl halides. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

The rate of an SN2 reaction is sensitive to steric hindrance. In the case of this compound, the bulky tert-butyl group, although not directly attached to the reaction center, exerts a significant steric influence. This steric bulk can hinder the approach of the nucleophile to the electrophilic carbon, thereby slowing down the reaction rate compared to less hindered propargyl bromides.

A competing, though less common, pathway for propargyl halides is the SN2' reaction, where the nucleophile attacks the terminal carbon of the alkyne, leading to an allenic product. The regioselectivity between the SN2 and SN2' pathways is influenced by the nature of the nucleophile, the solvent, and the substitution pattern of the alkyne.

Factor Effect on SN2 Reactivity Rationale
Steric Hindrance Decreases reaction rateThe bulky tert-butyl group impedes the backside attack of the nucleophile on the carbon-bromine bond.
Nucleophile Strength Increases reaction rateStronger nucleophiles are more effective at displacing the bromide leaving group.
Solvent Polarity Aprotic polar solvents are preferredSolvents like acetone (B3395972) or DMF solvate the cation without strongly solvating the nucleophile, enhancing its reactivity.
Leaving Group Ability Good leaving groupBromide is a good leaving group, facilitating the substitution reaction.

Synthetic Applications of Nucleophilic Displacement

The displacement of the bromide in this compound is a versatile tool for the synthesis of more complex molecules. A variety of nucleophiles can be employed to introduce new functional groups, leading to a diverse range of products.

Common nucleophiles and their corresponding products include:

Hydroxide (B78521) (OH⁻) to form the corresponding propargyl alcohol.

Alkoxides (RO⁻) to synthesize propargyl ethers.

Cyanide (CN⁻) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Azide (B81097) (N₃⁻) to form propargyl azides, which are precursors to triazoles via click chemistry.

Terminal alkynes (R-C≡C⁻) in the presence of a copper catalyst (Cadiot-Chodkiewicz coupling) to form unsymmetrical diynes.

Organometallic reagents such as Grignard reagents or organocuprates to form new carbon-carbon bonds.

These reactions underscore the utility of this compound as a key intermediate in organic synthesis, providing access to a wide array of functionalized alkynes.

Nucleophile Product Type Example Reaction
Sodium Azide (NaN₃)Propargyl AzideC₇H₁₁Br + NaN₃ → C₇H₁₁N₃ + NaBr
Sodium Cyanide (NaCN)Propargyl NitrileC₇H₁₁Br + NaCN → C₇H₁₁CN + NaBr
Sodium Ethoxide (NaOEt)Propargyl EtherC₇H₁₁Br + NaOEt → C₇H₁₁OEt + NaBr
Lithium PhenylacetylideDi-substituted AlkyneC₇H₁₁Br + LiC≡CPh → C₇H₁₁C≡CPh + LiBr

Alkyne Reactivity and Functionalization

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to a variety of addition and transformation reactions.

Hydrogenation and Reductive Transformations of the Triple Bond

The triple bond of this compound can be fully or partially reduced through hydrogenation. The outcome of the reaction is highly dependent on the catalyst and reaction conditions employed.

Complete Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will lead to the complete saturation of the triple bond, yielding 1-bromo-4,4-dimethylpentane.

Partial Reduction to an Alkene: More controlled reduction can afford the corresponding alkene. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen, leading to the formation of (Z)-1-bromo-4,4-dimethylpent-2-ene. Conversely, reduction with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) results in the anti-addition of hydrogen, yielding (E)-1-bromo-4,4-dimethylpent-2-ene.

Electrophilic Addition Reactions to the Alkyne Moiety

The electron-rich alkyne can react with electrophiles. The addition of electrophilic reagents such as hydrogen halides (HX) or halogens (X₂) across the triple bond is a characteristic reaction.

In the case of an unsymmetrical alkyne like this compound, the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, in the addition of HX, the hydrogen atom will add to the carbon atom of the triple bond that already has more hydrogen atoms. However, for a disubstituted internal alkyne, the regioselectivity is less straightforward and can be influenced by both electronic and steric factors. The bulky tert-butyl group can direct the incoming electrophile to the less sterically hindered carbon atom.

The addition of one equivalent of a halogen, such as bromine (Br₂), would be expected to yield a di-bromo-alkene. The stereochemistry of the addition is typically anti, leading to the formation of the (E)-isomer.

Cycloaddition Reactions (e.g., [4+2] cycloadduct formation with dienes for related compounds)

Alkynes can participate as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with conjugated dienes to form six-membered rings. While there is a lack of specific literature on the [4+2] cycloaddition of this compound, the reactivity of sterically hindered alkynes in such reactions is known to be diminished. The bulky tert-butyl group would likely increase the activation energy of the reaction, requiring more forcing conditions (higher temperatures and pressures) for the cycloaddition to proceed.

For related, less sterically hindered alkynes, these reactions are a powerful tool for the construction of cyclic and polycyclic systems. The stereospecificity of the Diels-Alder reaction, where the stereochemistry of the dienophile is retained in the product, is a key feature.

Reaction Type Reagents Expected Major Product Notes
Full HydrogenationH₂, Pd/C1-Bromo-4,4-dimethylpentaneComplete saturation of the triple bond.
Partial Hydrogenation (syn)H₂, Lindlar's Catalyst(Z)-1-Bromo-4,4-dimethylpent-2-eneForms the cis-alkene.
Partial Hydrogenation (anti)Na, NH₃(l)(E)-1-Bromo-4,4-dimethylpent-2-eneForms the trans-alkene.
HydrobrominationHBrMixture of regioisomeric dibromoalkenesRegioselectivity influenced by steric and electronic effects.
BrominationBr₂(E)-1,2-Dibromo-4,4-dimethylpent-2-eneAnti-addition of bromine.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organic halide with an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium.

Palladium-Catalyzed Cross-Coupling with Organometallic Reagents

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Kumada couplings, are powerful tools for creating new C-C bonds. nih.govnih.govscispace.com The general mechanism involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov For this compound, this would involve the reaction of the bromoalkyne with reagents like organoborons (Suzuki), organotins (Stille), or organozincs (Negishi). However, specific examples, including reaction conditions, catalyst systems, and yields for this substrate, are not reported in the surveyed literature.

Sonogashira Coupling Adaptations for Alkyne Derivatization

The Sonogashira coupling is a specific type of palladium-catalyzed cross-coupling that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by a copper(I) salt. wikipedia.org As this compound is a bromoalkyne (an sp-hybridized carbon attached to bromine), it would serve as the electrophilic partner in a "reversed" or alkynyl halide coupling, or more commonly, its parent alkyne (4,4-dimethylpent-2-yne) would be used in a standard Sonogashira reaction. There is no specific literature found detailing adaptations of the Sonogashira coupling that utilize this compound as the substrate for further alkyne derivatization.

Glaser-Hay Coupling and Oxidative Alkyne Dimerization

The Glaser and Hay couplings are oxidative homocoupling reactions of terminal alkynes used to synthesize symmetrical diynes, typically using a copper catalyst and an oxidant like oxygen. organic-chemistry.orgwikipedia.orgrsc.org These reactions require a terminal alkyne (with a C-H bond). This compound does not possess a terminal alkyne C-H bond and therefore cannot directly undergo Glaser-Hay homocoupling. While related cross-coupling reactions involving bromoalkynes exist (e.g., Cadiot-Chodkiewicz coupling), specific studies involving this compound in such oxidative dimerization or related cross-coupling processes are not available.

Regioselectivity and Stereoselectivity in Cross-Coupling Processes

Discussions of regioselectivity and stereoselectivity are crucial for understanding the outcomes of coupling reactions. libretexts.org For a molecule like this compound, stereoselectivity is not a factor at the alkyne carbon. Regioselectivity could be relevant if there were other reactive sites in a more complex molecule containing this moiety. However, without specific reaction examples, a meaningful analysis of the regiochemical or stereochemical outcomes for this compound is purely speculative. Studies on bromoalkynes in general indicate that the stereochemistry of products is a significant consideration in reactions like hydrometallation-coupling, but data specific to this compound is absent.

Carbon-Carbon Bond Forming Reactions for Complex Molecular Architectures

The ultimate utility of coupling reactions involving synthons like this compound is the construction of more complex molecules. researchgate.net The tert-butyl group on the alkyne provides significant steric bulk, which could influence reaction feasibility and be exploited in the design of specific molecular architectures. While a study on the metal-free C-H cross-coupling of the parent alkyne, 4,4-dimethylpent-2-yne, has been reported, there is no corresponding data on the use of the bromo-derivative in palladium-catalyzed C-C bond-forming reactions to build complex structures. acs.org

Metal-Mediated and Catalyzed Reactions

Beyond palladium-catalyzed couplings, a variety of other metals can mediate or catalyze reactions of organic halides. This can include reactions with organocuprates, nickel-catalyzed couplings, or other transition metal-mediated processes. A search for such reactions involving this compound did not yield any specific examples or research findings, preventing a detailed discussion of its reactivity under these conditions.

Organometallic Insertion Reactions and Regioselectivity (using 4,4-dimethylpent-2-yne)

Organometallic insertion reactions, specifically migratory insertions, are fundamental transformations in organometallic chemistry where an unsaturated ligand, such as an alkyne, inserts into a metal-ligand bond. openochem.orgopenochem.org In the context of an unsymmetrical bromoalkyne like this compound, the regioselectivity of such insertions is a critical aspect to consider. The reaction involves the combination of two ligands, typically an anionic ligand (like an alkyl or hydride) and a neutral ligand (the alkyne), within the coordination sphere of a metal center. nih.gov

The regiochemical outcome of the migratory insertion into an unsymmetrical alkyne is influenced by both steric and electronic factors. nih.gov For an alkyne such as 4,4-dimethylpent-2-yne, which is structurally related to this compound, the bulky tert-butyl group exerts a significant steric influence. This steric hindrance generally directs the incoming group to the less hindered carbon of the alkyne.

In a hypothetical migratory insertion of a metal-alkyl (M-R) or metal-hydride (M-H) bond across the triple bond of 4,4-dimethylpent-2-yne, two possible regioisomers could be formed. The regioselectivity is often governed by the relative stability of the resulting vinylmetal intermediate. The metal fragment tends to add to the carbon atom that can better accommodate it, which is often the less sterically encumbered carbon.

ReactantMetal ComplexPotential RegioisomersInfluencing Factors
4,4-dimethylpent-2-yneM-R or M-HIsomer A (Metal on C2)Steric hindrance from the tert-butyl group favors this isomer.
Isomer B (Metal on C3)Generally disfavored due to steric clash with the tert-butyl group.

The electronic properties of the alkyne also play a role. Electron-withdrawing or electron-donating substituents can polarize the alkyne bond, influencing the site of nucleophilic or electrophilic attack by the metal complex. In the case of this compound, the presence of the bromine atom introduces an inductive electron-withdrawing effect, which could further influence the regioselectivity of the insertion.

Transformations Involving Vinylzirconocene Complexes (using 4,4-dimethylpent-2-yne)

Vinylzirconocene complexes are versatile intermediates in organic synthesis, often prepared by the hydrozirconation of alkynes. basicmedicalkey.com The reaction of an alkyne with Schwartz's reagent (Cp₂Zr(H)Cl) typically proceeds via a syn-addition of the Zr-H bond across the triple bond, leading to a vinylzirconocene species. For an unsymmetrical alkyne like 4,4-dimethylpent-2-yne, the hydrozirconation is expected to be highly regioselective, with the zirconium atom adding to the less sterically hindered carbon atom.

The resulting vinylzirconocene can then undergo a variety of transformations. A common reaction is the formation of zirconacyclopentadienes through the reaction of a low-valent zirconocene (B1252598) species with two equivalents of an alkyne. acs.org While the direct formation of a zirconacyclopentadiene from this compound is not explicitly documented, the general reactivity pattern of alkynes with zirconocene complexes provides a basis for predicting its behavior.

The reaction of "Cp₂Zr" (generated in situ) with two molecules of 4,4-dimethylpent-2-yne would be expected to yield a zirconacyclopentadiene. The regioselectivity of this cyclization would be governed by the steric interactions between the bulky tert-butyl groups.

ReactantReagentProductKey Features
4,4-dimethylpent-2-yne (2 equiv.)"Cp₂Zr"Tetrasubstituted zirconacyclopentadieneRegiochemistry dictated by minimizing steric interactions of the tert-butyl groups.

These zirconacyclopentadienes are themselves useful intermediates and can react with various electrophiles to form highly substituted cyclic compounds. researchgate.net For instance, reaction with halogens can lead to dihalo-dienes, and reaction with other main group halides can produce various metalloles. acs.org

Unconventional Reaction Pathways (e.g., Ritter-type iodo(III)amidation for related alkynes)

The Ritter reaction classically involves the reaction of a nitrile with a carbocation source, such as an alkene or alcohol in the presence of a strong acid, to form an N-alkyl amide. researchgate.net A variation of this reaction has been developed for alkynes, including haloalkynes, which proceeds through a vinyl cation-like intermediate.

A gold-catalyzed Ritter-type amidation of haloalkynes with nitriles provides a stereoselective route to (Z)-β-halogenated enamides. researchgate.net This reaction is proposed to proceed via the activation of the alkyne by a gold(I) catalyst, followed by the nucleophilic attack of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the enamide.

While the specific substrate this compound has not been reported in the context of this reaction, the methodology has been shown to be applicable to a range of aliphatic haloalkynes. The steric and electronic properties of this compound would likely influence its reactivity and the yield of the corresponding enamide.

The general scope of this gold-catalyzed Ritter reaction with bromoalkynes and various nitriles is summarized in the table below, based on analogous systems.

Bromoalkyne Substrate (Analog)NitrileProduct (β-Bromoenamide)Yield (%)
1-Bromooct-1-yneAcetonitrile(Z)-N-(1-bromooct-1-en-2-yl)acetamide75
1-Bromo-3,3-dimethylbut-1-yneAcetonitrile(Z)-N-(1-bromo-3,3-dimethylbut-1-en-2-yl)acetamide82
1-Bromo-2-phenylethyneBenzonitrile(Z)-N-(1-bromo-2-phenylvinyl)benzamide65
1-Bromo-1-hexynePropionitrile(Z)-N-(1-bromohex-1-en-2-yl)propanamide78

The mechanism of the gold-catalyzed hydroamination of alkynes is a subject of ongoing research, with discussions around whether it proceeds via an outer-sphere or inner-sphere pathway. nih.govfrontiersin.orgbohrium.com In the context of the Ritter-type reaction, the gold catalyst activates the alkyne towards nucleophilic attack by the nitrile. The regioselectivity of the nitrile attack is crucial in determining the final product structure. For a substrate like this compound, the attack would likely occur at the C2 position due to the electronic influence of the bromine atom and the steric bulk of the tert-butyl group.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 1-Bromo-4,4-dimethylpent-2-yne, both ¹H and ¹³C NMR spectroscopy are invaluable for mapping the hydrogen and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals, corresponding to the two unique proton environments in the molecule. The integration of these signals would reflect the relative number of protons in each environment.

The protons of the methylene (B1212753) group (—CH₂Br) adjacent to the bromine atom are expected to be the most deshielded due to the electron-withdrawing inductive effect of the bromine. This would result in a signal appearing at a lower field (higher chemical shift). The nine protons of the tert-butyl group, being further from the electronegative bromine and the alkyne functionality, would be more shielded and thus appear at a higher field (lower chemical shift).

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.2Singlet9H
-CH₂Br~3.8Singlet2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, five distinct signals are predicted, corresponding to the five unique carbon environments.

The carbon atom of the methylene group (—CH₂Br) is expected to be significantly deshielded by the attached bromine atom. The two sp-hybridized carbons of the alkyne functional group would appear in a characteristic region of the spectrum. The quaternary carbon and the methyl carbons of the tert-butyl group would have distinct chemical shifts, with the quaternary carbon appearing further downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C(C H₃)₃~30
-C (CH₃)₃~28
-C≡C -C(CH₃)₃~90
-CH₂-C ≡C-~75
-C H₂Br~10

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional NMR techniques would offer deeper insights into the molecular structure of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. However, in this specific molecule, no significant proton-proton coupling is expected, so a COSY spectrum would likely be uninformative.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signal at ~1.2 ppm to the methyl carbon signal at ~30 ppm, and the proton signal at ~3.8 ppm to the methylene carbon signal at ~10 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity of the molecular fragments. For instance, correlations would be expected between the protons of the tert-butyl group and the quaternary carbon, as well as the adjacent sp-hybridized carbon. Similarly, the methylene protons would show correlations to the sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands.

A key feature would be a weak to medium absorption band in the region of 2260-2100 cm⁻¹, which is characteristic of the C≡C triple bond stretch of a disubstituted alkyne. The presence of C-H bonds in the tert-butyl and methylene groups would result in stretching vibrations in the 2950-2850 cm⁻¹ region. The C-Br stretch would be expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (sp³) stretch2950-2850
C≡C stretch2260-2100
C-Br stretch600-500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be expected to appear as a pair of peaks of nearly equal intensity, due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The nominal molecular weight is approximately 175.07 g/mol .

The fragmentation pattern would likely involve the loss of a bromine radical, leading to a significant peak at m/z [M-Br]⁺. Another prominent fragmentation pathway would be the cleavage of the bond between the tert-butyl group and the alkyne, resulting in a stable tert-butyl cation at m/z 57, which could potentially be the base peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonPredicted m/z
[C₇H₁₁⁷⁹Br]⁺174
[C₇H₁₁⁸¹Br]⁺176
[C₇H₁₁]⁺95
[C₄H₉]⁺57

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with a molecular formula of C₇H₁₁Br, the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Composition of this compound

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01784.0748.02%
Hydrogen (H)1.011111.116.35%
Bromine (Br)79.90179.9045.63%

Experimental data from elemental analysis would be compared against these theoretical values to confirm the empirical formula of the synthesized compound.

X-ray Crystallography for Solid-State Structural Determination (where applicable to related compounds)

Similarly, the crystal structure of another related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, demonstrates the influence of both the tert-butyl group and halogen atoms on the solid-state structure. The crystal packing of this molecule exhibits weak hydrogen-bond-like interactions (C—H⋯O) and C—H⋯π interactions, which are driven by dispersion forces. nih.gov

The determination of crystal structures for such compounds is crucial for understanding their three-dimensional arrangement and non-covalent interactions, which can influence their physical and chemical properties. The process of X-ray crystallography involves growing a suitable single crystal, which can be a rate-limiting step, and then analyzing the diffraction pattern of X-rays passing through it to determine the precise arrangement of atoms. nih.gov

Below is a table summarizing crystallographic data for a structurally related compound, providing an example of the type of detailed structural information obtained from such studies.

Interactive Data Table of Crystallographic Data for a Related Compound

Compound Name Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) ** Volume (ų) **Z
tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylateC₂₆H₂₄N₂O₂MonoclinicP2₁/n10.949(6)9.930(5)20.125(13)98.51(3)2164(2)4

This data is for a structurally related compound and is presented to illustrate the type of information derived from X-ray crystallography. researchgate.net

Computational Chemistry Investigations and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool in computational chemistry for studying the electronic structure of many-body systems. Its application to 1-Bromo-4,4-dimethylpent-2-yne allows for a detailed understanding of its fundamental chemical and physical properties.

The initial step in most computational studies involves determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this process would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) to accurately account for electron correlation and dispersion forces.

The presence of a bulky tert-butyl group introduces significant steric considerations. While rotation around the C-C single bonds is possible, certain conformations will be energetically favored to minimize steric hindrance. The linear nature of the alkyne moiety (C≡C-CH₂Br) simplifies some aspects of the conformational landscape. However, the orientation of the bromoethyl group relative to the tert-butyl group is critical. Computational analysis would reveal the preferred dihedral angles and the energy barriers between different rotational isomers (rotamers).

Illustrative Optimized Geometrical Parameters:

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC≡C~1.21 Å
C-Br~1.95 Å
C-C(tert-butyl)~1.54 Å
Bond AngleC≡C-CH₂~178°
C-CH₂-Br~110°

Note: The values presented are illustrative and would be precisely determined through DFT calculations.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved.

A Potential Energy Distribution (PED) analysis is crucial for making unambiguous assignments of the vibrational bands. PED breaks down each normal mode into contributions from individual internal coordinates (bond stretches, angle bends, and torsions). For this compound, key vibrational modes would include the C≡C stretch, the C-Br stretch, various C-H stretches of the methyl and methylene (B1212753) groups, and bending modes associated with the carbon skeleton.

Illustrative Vibrational Frequencies and Assignments:

Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)Assignment (PED Contribution)
ν(C≡C)~2250C≡C stretch (dominant)
ν(C-Br)~650C-Br stretch (dominant)
ν(C-H) methylene~2950Symmetric CH₂ stretch
ν(C-H) methyl~2980Asymmetric CH₃ stretch
δ(CH₂)~1450CH₂ scissoring

Note: These are typical frequency ranges and would be specifically calculated for the molecule.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich C≡C triple bond and the bromine atom, which possesses lone pairs of electrons. The LUMO is likely to be an anti-bonding orbital, possibly with significant contribution from the C-Br bond (σ* orbital), making this bond susceptible to nucleophilic attack.

Illustrative Frontier Orbital Energies:

OrbitalEnergy (eV) (Illustrative)
HOMO-9.5
LUMO-0.8
HOMO-LUMO Gap8.7

Note: These values are illustrative and depend on the level of theory and basis set used.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto a constant electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions signify negative potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles).

For this compound, the MEP surface would show a region of high negative potential (red) around the π-system of the alkyne and the lone pairs of the bromine atom. A region of positive potential (blue) would likely be found on the hydrogen atoms and potentially a slightly positive region (a "σ-hole") on the bromine atom opposite the C-Br bond, which can be involved in halogen bonding.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

Theoretical studies can be employed to model various reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or addition reactions across the alkyne. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

Transition state (TS) searching algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. For instance, in a nucleophilic substitution reaction, this imaginary frequency would correspond to the simultaneous breaking of the C-Br bond and the formation of the new bond with the nucleophile.

A study on the mechanism of Ni-catalyzed reactions of bromoalkynes has highlighted the power of DFT in understanding stereoselectivity, suggesting that steric hindrance plays a crucial role in controlling the product configuration. acs.org Similar computational approaches could be applied to reactions of this compound to predict reaction outcomes and optimize reaction conditions.

Illustrative Reaction Energy Profile Data for a Hypothetical Sₙ2 Reaction:

SpeciesRelative Energy (kcal/mol) (Illustrative)
Reactants (this compound + Nu⁻)0.0
Transition State+15.2
Products-10.5

Note: These energy values are hypothetical and would be determined through detailed computational modeling of a specific reaction.

Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Spaces

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. While no specific QSAR models have been developed for this compound, the principles can be applied to its chemical space, which includes alkynyl halides and other organobromine compounds.

A hypothetical QSAR model for predicting the reactivity of a series of substituted alkynyl bromides would involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, in studies of nitroaromatic compounds, descriptors like ELUMO have been shown to correlate with toxicity mdpi.com.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters. The significant steric hindrance from the tert-butyl group in this compound would be a critical parameter in any QSAR model.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity and is often crucial in QSAR models for biological activity.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Once these descriptors are calculated for a training set of related compounds with known reactivity data, a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. Such models have been successfully developed for various classes of compounds, including brominated flame retardants, to predict properties like endocrine-disrupting potential nih.gov.

The resulting QSAR equation would take the general form:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

This model could then be used to predict the reactivity of new compounds within its applicability domain, including this compound. The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of related alkynyl halides.

CompoundlogPLUMO Energy (eV)Molecular Volume (ų)Predicted Reactivity (log k)
This compound3.1-1.2150.5-2.5
1-Bromopropyne1.2-0.965.2-1.8
1-Bromo-3-methylbut-1-yne2.0-1.098.7-2.1

Applications and Synthetic Utility in Advanced Organic Synthesis

Strategic Building Block for Complex Organic Synthesis

1-Bromo-4,4-dimethylpent-2-yne serves as a valuable building block for the synthesis of complex organic molecules due to the dual reactivity of its bromo and alkyne functionalities. The propargyl group is a highly versatile moiety, and its introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration iitg.ac.inbohrium.com.

One of the key reactions for this compound is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes researchgate.netorganic-chemistry.orglibretexts.org. While this compound itself is a propargyl halide and not a terminal alkyne, it can be used to introduce the 4,4-dimethylpent-2-ynyl moiety onto other molecules, which can then undergo further transformations. The Sonogashira reaction is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions researchgate.netlibretexts.org.

Another important application is in Barbier-type reactions, where the propargyl bromide reacts with carbonyl compounds in the presence of a metal such as indium or zinc to form homopropargylic alcohols mdpi.comnih.govmdpi.com. These reactions are significant for their ability to create new carbon-carbon bonds and introduce a chiral center. The resulting homopropargylic alcohols are versatile intermediates in the synthesis of complex molecules, including natural products like the pyrrole (B145914) lactone longanlactone (B608629) nih.gov.

The table below summarizes key reactions where this compound can be utilized as a strategic building block.

Reaction TypeReactantsProductSignificance in Complex Synthesis
Sonogashira Coupling Aryl/Vinyl Halide, Terminal AlkyneAryl/Vinyl AlkyneForms C(sp²)-C(sp) bonds for conjugated systems.
Barbier-type Reaction Aldehyde/Ketone, Propargyl Bromide, Metal (e.g., In, Zn)Homopropargylic AlcoholCreates new C-C bonds and chiral centers.
Nucleophilic Substitution Nucleophile (e.g., amine, thiol)Substituted AlkyneIntroduces the alkyne moiety for further functionalization.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The structural motif of this compound is valuable in the synthesis of pharmaceutical intermediates and lead compounds. The propargyl group is a key feature in a variety of bioactive molecules researchgate.net. The introduction of this group can significantly influence the biological activity of a compound. Propargylation, the addition of a propargyl group, is a common strategy in medicinal chemistry mdpi.comresearchgate.net.

For instance, N-propargylated heterocyclic compounds have shown a range of biological activities mdpi.com. The synthesis of such compounds can be achieved by reacting a heterocyclic amine with a propargyl bromide like this compound. The resulting N-propargylated heterocycle can serve as an intermediate for more complex drug candidates.

Furthermore, the enediyne core, which can be constructed using propargyl derivatives, is found in a class of potent antitumor antibiotics iitg.ac.innih.gov. The synthesis of enediyne-containing molecules is a significant area of research in the development of new cancer therapies researchgate.net. Acyclic enediynes can be designed to undergo cyclization reactions under physiological conditions to generate reactive radical species that can damage the DNA of cancer cells researchgate.net.

The synthetic pathways to key pharmaceutical intermediates starting from propargyl bromides are outlined below.

Intermediate ClassSynthetic PathwayPotential Therapeutic Area
Homopropargylic Alcohols/Amines Barbier-type reaction with carbonyls or imines.Versatile intermediates for various drug classes.
N-Propargylated Heterocycles Nucleophilic substitution with heterocyclic amines.Antiviral, anticancer, and other activities.
Enediyne Scaffolds Coupling reactions of propargyl derivatives.Antitumor antibiotics.

Role in the Development of Novel Materials and Polymers through Cross-Linking

The alkyne functionality in this compound makes it a candidate for the development of novel materials and polymers, particularly through cross-linking reactions. Cross-linking is a process that links polymer chains together, forming a three-dimensional network that enhances the material's mechanical properties and chemical resistance documentsdelivered.com.

A powerful method for cross-linking is the thiol-yne "click" reaction, a radical-mediated addition of a thiol to an alkyne nih.govacs.orgnih.govd-nb.info. This reaction is highly efficient and can proceed under mild conditions, such as upon UV irradiation nih.govacs.org. Polymers functionalized with alkyne groups can be cross-linked with dithiol compounds to form robust networks. This compound can be used to introduce the alkyne functionality onto a polymer backbone through reactions with suitable functional groups on the polymer, such as hydroxyl or amine groups researchgate.net.

The resulting alkyne-functionalized polymers can then be cross-linked via the thiol-yne reaction to create materials with tailored properties for various applications, including hydrogels, drug-delivery vehicles, and biocompatible materials nih.govd-nb.info. The ability to control the cross-linking density allows for the fine-tuning of the material's properties, such as its stiffness and degradation rate acs.org.

The table below details the role of alkyne functionalization in polymer cross-linking.

Cross-Linking MethodDescriptionAdvantages
Thiol-Yne Click Chemistry Radical-mediated addition of thiols to alkynes.High efficiency, mild reaction conditions, oxygen tolerance.
Azide-Alkyne Cycloaddition Copper-catalyzed or strain-promoted cycloaddition of azides and alkynes.High specificity, bioorthogonal.
Sonogashira Polycoupling Polymerization of terminal alkynes and aryl halides.Creates conjugated polymers with interesting optoelectronic properties.

Radiochemical Synthesis Applications (e.g., in PET Radiotracer Preparation utilizing related alkynes)

The alkyne group is of significant interest in radiochemical synthesis, particularly for the preparation of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique that uses radiolabeled probes to visualize and quantify biological processes in vivo nih.gov. The short half-life of PET isotopes like fluorine-18 (B77423) (¹⁸F) necessitates rapid and efficient labeling methods escholarship.org.

"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a highly effective strategy for the synthesis of PET radiotracers mdpi.comnih.govresearchgate.net. These reactions are fast, selective, and can be performed under mild, aqueous conditions, making them ideal for radiolabeling sensitive biomolecules nih.govresearchgate.net.

A common strategy involves the synthesis of a radiolabeled prosthetic group containing either an azide (B81097) or an alkyne, which is then "clicked" onto a biomolecule of interest. This compound can be used to introduce the alkyne handle onto a targeting molecule. This alkyne-modified molecule can then be reacted with an ¹⁸F-labeled azide to produce the final PET radiotracer. This modular approach allows for the late-stage introduction of the radioisotope, which is crucial for maximizing the radiochemical yield acs.org.

The key features of click chemistry in PET radiotracer synthesis are summarized below.

Click Reaction TypeKey FeaturesApplication in Radiochemistry
CuAAC Copper(I)-catalyzed, high efficiency, forms 1,2,3-triazoles.Synthesis of ¹⁸F-labeled small molecules and peptides.
SPAAC Copper-free, bioorthogonal, uses strained alkynes.Radiolabeling of sensitive biomolecules in vivo.
IEDDA Inverse-electron-demand Diels-Alder, very fast kinetics.Rapid radiolabeling with short-lived isotopes.

Precursor for Diverse Heterocyclic Systems (e.g., Furans, Pyrimidine-diones via related alkyne chemistry)

Alkynes are fundamental precursors for the synthesis of a wide variety of heterocyclic compounds. While direct syntheses from this compound are not extensively documented, the reactivity of its propargyl halide and alkyne moieties allows for its theoretical application in established synthetic routes to heterocycles like furans and pyrimidines.

Furans: Substituted furans can be synthesized from propargylic compounds. For instance, a tandem propargylation-cycloisomerization reaction of propargylic alcohols or acetates with 1,3-dicarbonyl compounds, catalyzed by iron(III) chloride, yields highly substituted furans organic-chemistry.org. This compound could first be converted to the corresponding propargyl alcohol, which could then undergo this cyclization. Another approach involves the reaction of propargyl alcohols with terminal alkynes in a one-pot cascade reaction catalyzed by gold and copper complexes to produce substituted furans acs.orgorganic-chemistry.org.

Pyrimidines: The synthesis of pyrimidines can also be achieved from alkyne precursors. A copper-catalyzed reaction of propargyl alcohols with amidines can produce 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines nih.govmdpi.com. The proposed mechanism involves the formation of a propargyl cation that reacts with the amidine, followed by cyclization and aromatization mdpi.com. Again, this compound would first need to be converted to the corresponding alcohol or another suitable derivative to participate in these specific reactions. The condensation of 1,3-dicarbonyl compounds with amidines is a classic method for pyrimidine (B1678525) synthesis, known as the Pinner synthesis mdpi.com.

The table below outlines potential synthetic routes to these heterocyclic systems.

HeterocycleGeneral Synthetic ApproachPotential Role of this compound
Furans Cycloisomerization of propargylic alcohols/acetates with 1,3-dicarbonyls.Precursor to the required propargyl alcohol.
Pyrimidines Reaction of propargyl alcohols with amidines.Precursor to the required propargyl alcohol.
Pyridines Tandem condensation/electrocyclization of propargyl amines with unsaturated carbonyls.Precursor to the required propargyl amine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-bromo-4,4-dimethylpent-2-yne?

  • Methodological Answer : The synthesis of brominated alkynes like this compound often involves halogenation of terminal alkynes or substitution reactions. For example, analogous routes (e.g., bromination of 4,4-dimethylpent-2-yne using N-bromosuccinimide or HBr under radical conditions) can be adapted. Evidence from similar compounds (e.g., 1-bromo-4,4-dimethylpentane) suggests that nucleophilic substitution of hydroxyl precursors with HBr or PBr₃ may yield brominated derivatives, though steric hindrance from dimethyl groups requires optimization of reaction conditions (e.g., elevated temperatures or polar solvents) .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • ¹H NMR : The alkyne proton (C≡CH) is typically absent in internal alkynes, but substituent methyl groups (δ ~1.24 ppm, singlet) and adjacent protons (δ 2.60–1.81 ppm, multiplet) provide structural confirmation .
  • ¹³C NMR : The sp-hybridized carbons (C≡C) appear at δ ~76–94 ppm, while quaternary carbons bearing methyl groups resonate near δ 24–30 ppm .
  • IR : The C≡C stretch is weak or absent in symmetrically substituted alkynes, but methyl C-H stretches (~2960 cm⁻¹) and bending modes (~1460 cm⁻¹) are diagnostic .

Q. What are the key reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The bromine atom undergoes nucleophilic substitution (e.g., with Grignard reagents or amines), but steric hindrance from the 4,4-dimethyl groups slows bimolecular mechanisms (SN2). Instead, unimolecular pathways (SN1) or radical intermediates may dominate. For example, in Arbuzov-like reactions, bulky phosphites or silanes (e.g., chloro-/bromotrimethylsilane) can facilitate dealkylation or phosphorylation via stabilized transition states .

Advanced Research Questions

Q. How do steric effects from the 4,4-dimethyl groups influence catalytic hydroalkoxylation mechanisms?

  • Methodological Answer : In AuCl3-catalyzed hydroalkoxylation with methanol, the bulky dimethyl groups increase activation barriers by ~10–15 kcal/mol compared to terminal alkynes. Computational studies (e.g., DFT) reveal that steric crowding destabilizes the gold-alkyne π-complex, slowing nucleophilic addition. Furthermore, hydrogen migration steps (key to forming cyclic ethers) are less favored due to restricted orbital alignment .

Q. What kinetic differences exist in C–CH₃ bond cleavage between 4,4-dimethylpent-2-yne and neopentane derivatives?

  • Methodological Answer : The acetylenic group in 4,4-dimethylpent-2-yne reduces symmetry compared to neopentane, lowering the energy dispersion during bond cleavage. Kinetic studies (e.g., laser flash photolysis) show a 20–30% slower cleavage rate in the alkyne due to hyperconjugative stabilization of the transition state by the sp-hybridized carbons. Isotopic labeling (e.g., deuterated methyl groups) can further elucidate these effects .

Q. How does the steric profile of this compound affect regioselectivity in cyclization reactions?

  • Methodological Answer : In 5-endo-trig cyclizations (e.g., forming bicyclic silyl ethers), the dimethyl groups disfavor proximal nucleophilic attack. Instead, distal attack dominates, as seen in silyl-propargyl derivatives where cyclization yields >80% of the less sterically hindered product. Computational modeling (e.g., NCI analysis) confirms that non-covalent interactions between methyl and silyl groups dictate selectivity .

Q. Are there contradictions in reported reactivity of internal bromoalkynes under gold catalysis?

  • Methodological Answer : While most studies report lower efficiency for internal alkynes (e.g., higher activation barriers in hydroalkoxylation), some catalytic systems (e.g., Au(I) with bulky ligands) show improved turnover. Contradictions arise from ligand design: Electron-deficient ligands stabilize π-complexes with internal alkynes, while steric bulk exacerbates kinetic limitations. Meta-analyses comparing ligand effects (e.g., phosphine vs. NHC ligands) are critical to resolving discrepancies .

Methodological Guidance for Researchers

  • Synthetic Optimization : Use high-pressure conditions or flow reactors to enhance yields in sterically hindered substitutions.
  • Mechanistic Studies : Combine isotopic labeling (²H/¹³C) with DFT calculations to map reaction coordinates.
  • Data Interpretation : Cross-reference kinetic data with computational models to account for steric and electronic effects.

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1-Bromo-4,4-dimethylpent-2-yne

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